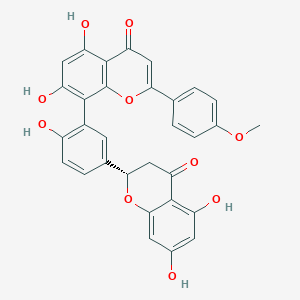

![molecular formula C21H26N2O4 B1156003 methyl (1S,9R,10S,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate CAS No. 60048-88-6](/img/structure/B1156003.png)

methyl (1S,9R,10S,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate

Overview

Description

The compound is a complex organic molecule with the molecular formula C24H31N2O5+ . It’s also known as 17-O-Acetylechitamine and is a natural product found in Alstonia scholaris .

Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. It includes a positively charged nitrogen atom (part of an azonia group), multiple carbon-carbon double bonds, hydroxyl groups, and an ester group . The exact mass of the molecule is 427.22329709 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 427.5 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a topological polar surface area of 84.9 Ų and contains 31 heavy atoms . The XLogP3-AA value is 1.3 , which gives an indication of the compound’s lipophilicity.Scientific Research Applications

Antineoplastic Activity

CBLC137 exhibits antineoplastic properties, making it a promising candidate for cancer therapy. Its mechanism of action involves inhibiting the FACT (Facilitates Chromatin Transcription) histone chaperone. FACT plays a crucial role in chromatin remodeling and transcriptional regulation. By targeting FACT, CBLC137 disrupts cancer cell growth and survival, potentially leading to tumor regression .

Epigenetic Modulation

As an inhibitor of FACT, CBLC137 affects chromatin structure and gene expression. Epigenetic modifications play a pivotal role in cellular processes, including differentiation, proliferation, and disease development. Researchers are exploring CBLC137’s impact on epigenetic marks, such as DNA methylation and histone acetylation, to uncover novel therapeutic avenues .

Neurodegenerative Diseases

CBLC137’s unique structure suggests potential relevance in neurodegenerative disorders. Researchers are investigating its ability to modulate neuronal function, protect against neurotoxicity, and promote neuronal survival. Preliminary studies indicate that CBLC137 may hold promise for conditions like Alzheimer’s disease and Parkinson’s disease .

Anti-Inflammatory Effects

Inflammation plays a critical role in various diseases, from autoimmune disorders to cardiovascular conditions. CBLC137’s anti-inflammatory properties are being explored, particularly in the context of immune response modulation. Understanding its impact on inflammatory pathways could lead to therapeutic interventions .

Antiviral Activity

CBLC137’s chemical structure suggests potential antiviral properties. Researchers are investigating its effects on viral replication, entry, and host immune response. While still in early stages, CBLC137’s antiviral potential could be valuable in combating viral infections .

Metabolic Disorders

Given its structural resemblance to certain natural products, CBLC137 may influence metabolic pathways. Researchers are studying its impact on glucose metabolism, lipid homeostasis, and mitochondrial function. Insights from these studies could have implications for metabolic disorders like diabetes and obesity .

properties

IUPAC Name |

methyl (1S,9R,10S,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27-2/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17-,19?,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBVNLFHYEUHM-MEASUVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@]2([C@H](C[C@@H]1C3(CO)C(=O)OC)O)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91885202 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino](/img/no-structure.png)